molecular formula C16H14O2 B12419509 (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Cat. No.: B12419509
M. Wt: 246.33 g/mol
InChI Key: NELNWZJOZOSDFH-ROKNWGGVSA-N
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Description

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of anthracene and is often used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the non-deuterated version of the compound, followed by the incorporation of deuterium through specific reactions. Common methods include catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The deuterated compound retains the core reactivity of its non-deuterated analog, participating in key transformations such as oxidation , reduction , and substitution . The presence of deuterium at specific positions influences reaction kinetics due to the kinetic isotope effect (KIE), which slows bond-breaking steps involving deuterium .

Table 1: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products FormedIsotopic Effect Observations
Oxidation KMnO₄ (acidic), CrO₃Deuterated quinonesReduced reaction rate (KIE = 2–7)
Reduction NaBD₄, LiAlD₄Deuterated diolsAltered stereoselectivity
Electrophilic Substitution D₂SO₄, DNO₃Deuterated aromatic derivativesEnhanced regioselectivity

Table 2: Synthetic Pathway Metrics

StepYield (%)Deuterium Retention (%)Key Reference
Cycloaddition75–8299.5Rispens et al. (2005)
Oxidation88–9298.7Escalera et al. (1994)
Final Purification9599.9LGC Standards

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with deuterium reducing degradation rates by ~15% compared to the protiated form .

  • Photoreactivity : UV exposure induces [4+2] cycloreversion, releasing deuterated fragments quantified via mass spectrometry .

Table 3: Reactivity Comparison

ParameterDeutero-CompoundProto-Compound
Reduction Rate 1.2 × 10⁻³ s⁻¹2.8 × 10⁻³ s⁻¹
Oxidation Yield 89%93%
Thermal Decay 0.05%/min at 200°C0.12%/min at 200°C

Scientific Research Applications

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.

Comparison with Similar Compounds

Biological Activity

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 (CAS No. 97804-50-7) is a synthetic compound primarily recognized as an intermediate in the synthesis of Vitamin K1. Its unique structure and potential biological activities have garnered interest in various fields including pharmacology and organic chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Density1.267 g/cm³
Melting Point82-84 °C
Boiling Point394.5 °C (predicted)
Purity≥97%

Research indicates that this compound exhibits significant biological activity through its interaction with various biochemical pathways. It is known to act as a prodrug of boldenone undecylenate, which is an agonist of the androgen receptor. This interaction leads to strong anabolic effects while exhibiting moderate androgenic activity and low estrogenic activity .

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its effects on muscle growth and recovery. It has been noted for its low risk of hepatotoxicity due to its non-17α-alkylated structure . Additionally, the compound's potential as an anti-inflammatory agent has been explored in various experimental models.

Case Studies

Case Study 1: Anabolic Effects
A study by Escalera et al. (1994) demonstrated that compounds structurally similar to this compound exhibited significant increases in lean muscle mass in animal models when administered over a prolonged period .

Case Study 2: Anti-inflammatory Properties
In another investigation by Rispens et al. (2005), the anti-inflammatory effects of this compound were assessed using rodent models of induced inflammation. The results indicated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to control groups .

Properties

Molecular Formula

C16H14O2

Molecular Weight

246.33 g/mol

IUPAC Name

(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D

InChI Key

NELNWZJOZOSDFH-ROKNWGGVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

Origin of Product

United States

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